molecular formula C13H14FN3O4 B13329436 7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate

7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate

Cat. No.: B13329436
M. Wt: 295.27 g/mol
InChI Key: PXGOMJVJXFYFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields such as materials science, biology, and chemistry due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of pyrazoles with pyrimidines under specific conditions. For instance, the preparation of 7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate can be achieved through a multi-step process involving the reaction of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its electronic structure, which allows it to absorb and emit light at specific wavelengths. This makes it useful in imaging and sensing applications, where it can bind to target molecules and provide visual readouts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate stands out due to its unique combination of structural features and photophysical properties. The presence of electron-donating and electron-withdrawing groups in its structure allows for tunable absorption and emission characteristics, making it highly versatile for various applications .

Properties

Molecular Formula

C13H14FN3O4

Molecular Weight

295.27 g/mol

IUPAC Name

7-O-tert-butyl 5-O-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate

InChI

InChI=1S/C13H14FN3O4/c1-13(2,3)21-12(19)9-5-8(11(18)20-4)16-10-7(14)6-15-17(9)10/h5-6H,1-4H3

InChI Key

PXGOMJVJXFYFLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC2=C(C=NN12)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.